(S)-2-Aminobut-3-en-1-ol benzoate

Catalog No.
S14336866
CAS No.
M.F
C11H15NO3
M. Wt
209.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-Aminobut-3-en-1-ol benzoate

Product Name

(S)-2-Aminobut-3-en-1-ol benzoate

IUPAC Name

(2S)-2-aminobut-3-en-1-ol;benzoic acid

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

InChI

InChI=1S/C7H6O2.C4H9NO/c8-7(9)6-4-2-1-3-5-6;1-2-4(5)3-6/h1-5H,(H,8,9);2,4,6H,1,3,5H2/t;4-/m.0/s1

InChI Key

HFAZTHPBSQNAFO-VWMHFEHESA-N

Canonical SMILES

C=CC(CO)N.C1=CC=C(C=C1)C(=O)O

Isomeric SMILES

C=C[C@@H](CO)N.C1=CC=C(C=C1)C(=O)O

(S)-2-Aminobut-3-en-1-ol benzoate is a chemical compound that belongs to the class of amino alcohols and esters. Its structure features an amino group, an alkene, and a benzoate moiety, contributing to its potential reactivity and biological activity. The compound is characterized by its molecular formula C11H13N1O2C_{11}H_{13}N_{1}O_{2} and a specific stereochemistry at the 2-position of the aminobutene chain, which is crucial for its biological interactions.

, including:

  • Oxidation: This process can convert the alcohol group to a carbonyl, forming corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The compound can be reduced to yield secondary amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents under appropriate conditions.

Research indicates that (S)-2-Aminobut-3-en-1-ol benzoate exhibits significant biological activity, particularly in pharmacological contexts. It may act as a precursor for various bioactive compounds and has been studied for its potential effects on neurotransmitter systems. Additionally, its structural similarity to other biologically active molecules suggests it may have applications in drug design and development.

Several methods have been reported for synthesizing (S)-2-Aminobut-3-en-1-ol benzoate:

  • Enzymatic Synthesis: Utilizing specific enzymes that catalyze the formation of the desired stereochemistry can yield high-purity products.
  • Chemical Synthesis: A common method involves the reaction of benzoyl chloride with (S)-2-amino-3-buten-1-ol in the presence of a base such as triethylamine. This reaction typically requires careful control of temperature and reaction time to ensure optimal yield.
  • Multi-step Synthesis: Starting from simpler amino acids or alcohols, multiple synthetic steps involving protection-deprotection strategies and functional group transformations can be employed to construct the desired compound.

(S)-2-Aminobut-3-en-1-ol benzoate has various applications across different fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs targeting neurological disorders due to its ability to modulate neurotransmitter activity.
  • Biotechnology: Its unique structure makes it valuable in designing enzyme inhibitors or other bioactive molecules.
  • Research: The compound is utilized in studies investigating amino alcohol derivatives and their biological implications.

Interaction studies of (S)-2-Aminobut-3-en-1-ol benzoate reveal its potential as a ligand for various receptors, including those involved in neurotransmission. These studies often employ techniques such as:

  • Molecular Docking: To predict binding affinities and orientations with target proteins.
  • In vitro Assays: To evaluate biological activity against cell lines or isolated enzymes.

Such studies are crucial for understanding the compound's mechanism of action and guiding further drug development efforts.

(S)-2-Aminobut-3-en-1-ol benzoate shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:

Compound NameStructure FeaturesBiological Activity
(S)-2-AminobutanolAmino alcohol without benzoatePotential neuroprotective effects
2-Aminohexanoic acidLonger chain amino acidNeurotransmitter precursor
BenzylamineSimple amine with benzyl groupInvolved in neurotransmission
(S)-CitalopramSelective serotonin reuptake inhibitorAntidepressant properties

Uniqueness

(S)-2-Aminobut-3-en-1-ol benzoate is unique due to its specific stereochemistry and combination of functional groups, which may enhance its interaction with biological targets compared to structurally similar compounds. Its dual role as an amino alcohol and an ester provides it with versatile reactivity that can be exploited in synthetic chemistry and medicinal applications.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

209.10519334 g/mol

Monoisotopic Mass

209.10519334 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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